molecular formula C20H23ClN2O4 B2481627 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2034578-11-3

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2481627
CAS No.: 2034578-11-3
M. Wt: 390.86
InChI Key: GQQJTBNQJZZRMO-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloropyridine with piperidine to form the 3-chloropyridin-4-yl)piperidine intermediate. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
  • 1-(4-(3-Chloropyridin-4-yl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Uniqueness

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of the 3-chloropyridine moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-25-18-4-3-14(11-19(18)26-2)12-20(24)23-9-6-15(7-10-23)27-17-5-8-22-13-16(17)21/h3-5,8,11,13,15H,6-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQJTBNQJZZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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